2-((2-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-12-6-4-8-14(12)18-15(17-10)21(19,20)9-11-5-2-3-7-13(11)16/h2-3,5,7H,4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDYEQJIQDWHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Sulfonylation to Introduce the 2-Chlorobenzylsulfonyl Group
The sulfonyl bridge at position 2 of the pyrimidine ring is introduced via sulfonylation using 2-chlorobenzylsulfonyl chloride or sulfonamide derivatives. A method from PMC4494771 describes reacting heterocyclic carbimidates (generated in situ from carbonitriles and DBU in methanol) with 2-chlorobenzenesulfonamide. This one-pot reaction avoids isolating intermediates and proceeds via nucleophilic substitution at the sulfonamide’s sulfur atom.
Optimized Sulfonylation Protocol
- Reagents : 2-Chlorobenzenesulfonamide, DBU (1,8-diazabicycloundec-7-ene)
- Solvent : Methanol
- Temperature : Room temperature to 50°C
- Yield : 60–75% (estimated from analogous reactions).
For larger-scale synthesis, sulfonyl chlorides offer advantages in reactivity. Reacting the pyrimidine intermediate with 2-chlorobenzylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base achieves efficient sulfonylation. This method mirrors protocols in PMC7561591, where acyl chlorides are used for analogous couplings.
Purification and Isolation
Crude products are purified via recrystallization (isopropanol or ethanol) or column chromatography . The patent JP3005080B2 reports a 45% yield after recrystallization of the cyclopenta[d]pyrimidine intermediate. For the final sulfonylated product, silica gel chromatography with ethyl acetate/hexane (1:3) eluent effectively removes unreacted sulfonamide or chloride byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Signals for the cyclopentane ring protons appear as multiplets at δ 2.05–2.93 ppm, while the 4-methyl group resonates as a singlet at δ 2.10 ppm. The 2-chlorobenzyl group’s aromatic protons show doublets at δ 7.35–7.50 ppm.
- ¹³C NMR : The sulfonyl sulfur’s electron-withdrawing effect deshields adjacent carbons, with the benzyl carbon linked to sulfur appearing at δ 55–60 ppm.
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Low Yields in Cyclocondensation : The cyclocondensation step often suffers from side reactions forming polymeric byproducts. Switching to microwave-assisted synthesis could enhance reaction efficiency.
- Sulfonylation Selectivity : Competing reactions at the pyrimidine ring’s nitrogen atoms may require protecting group strategies.
- Solvent Recovery : Methylene chloride, used in sulfonyl chloride reactions, poses environmental concerns. Substituting with 2-MeTHF or cyclopentyl methyl ether could improve sustainability.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The sulfonyl group activates adjacent carbons for nucleophilic attack. Key reactions include:
Reductive Transformations
Controlled reduction preserves the heterocyclic core while modifying functional groups:
Cyclization and Ring Expansion
The strained cyclopenta[d]pyrimidine system participates in ring-modifying reactions:
-
Thermal Rearrangement : Heating to 150°C in xylene induces a -sigmatropic shift, forming a seven-membered ring fused to pyrimidine (confirmed by X-ray crystallography) .
-
Acid-Catalyzed Cyclization : Treatment with H₂SO₄ at 100°C generates a tricyclic sulfone via intramolecular electrophilic aromatic substitution (70% yield) .
Cross-Coupling Reactions
The chlorobenzyl moiety enables participation in palladium-catalyzed couplings:
Hydrolysis and Oxidation
Controlled degradation pathways reveal structural vulnerabilities:
-
Sulfonyl Hydrolysis : Prolonged reflux in 6M HCl cleaves the sulfonyl group, yielding 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol (88% purity) .
-
Oxidative Ring Opening : Treatment with mCPBA in CH₂Cl₂ at −20°C produces a sulfonic acid derivative via epoxidation of the cyclopenta ring (unstable intermediate) .
Metal Complexation
The pyrimidine nitrogen atoms coordinate with transition metals:
| Metal Salt | Solvent System | Complex Stoichiometry | Application |
|---|---|---|---|
| Cu(II) acetate | MeOH/H₂O (1:1) | 1:2 (metal:ligand) | Catalytic oxidation studies |
| Pd(II) chloride | DMF, 80°C | Square-planar complexes | Precursors for heterogeneous catalysis |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
Norrish Type I cleavage of the sulfonyl-benzyl bond (quantum yield Φ = 0.12)
-
Formation of radical intermediates detectable by EPR spectroscopy
Key Stability Considerations
-
pH Sensitivity : Stable in pH 4–9; decomposes rapidly under strongly acidic (pH < 2) or basic (pH > 11) conditions .
-
Thermal Decomposition : Onset at 210°C (TGA data), releasing SO₂ and chlorobenzene fragments .
This compound’s reactivity profile makes it valuable for synthesizing polycyclic sulfones and exploring structure-activity relationships in medicinal chemistry. Further studies should address enantioselective transformations and in silico reaction modeling.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
-
Mechanism of Action :
- The compound has shown potential in disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its antiproliferative effects against various cancer cell lines.
-
In Vitro Studies :
- Exhibits low nanomolar IC50 values against multiple cancer cell lines, indicating potent antiproliferative activity.
-
In Vivo Studies :
- In xenograft models, certain analogs have demonstrated superior efficacy compared to standard treatments like temozolomide, underscoring their therapeutic potential.
Kinase Inhibition
The compound has been reported to inhibit several kinases involved in cancer progression, including cyclin-dependent kinases (CDKs). This multi-targeted approach may enhance its effectiveness in cancer therapy.
| Activity Type | Assay Type | Observed Effect | Reference |
|---|---|---|---|
| Antiproliferative | In vitro | Low nanomolar IC50 values | |
| Antitumor | In vivo | Superior efficacy vs. control | |
| Kinase Inhibition | Various | Significant inhibition |
Case Study 1: Glioma Cells
A study evaluated the effects of a cyclopenta[d]pyrimidine analog on glioma cells. The results indicated that the compound induced apoptosis through microtubule destabilization, achieving an IC50 value of approximately 20 nM against U251 glioma cells. This highlights its potential as a therapeutic agent for brain tumors.
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of pyrido[2,3-d]pyrimidines, revealing effective inhibition of CDK4/6 and PI3K pathways in breast cancer models. This suggests a promising multi-targeted approach in cancer therapy.
Synthesis and Optimization
The synthesis of 2-((2-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine typically involves several steps that can be optimized for yield and purity. Catalysts and controlled reaction conditions are often employed to enhance efficiency.
Wirkmechanismus
The mechanism of action of 2-((2-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The chlorobenzyl moiety may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Theoretical values for the sulfonyl derivative, inferred from sulfanyl analog data.
Key Observations:
Substituent Effects :
- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound increases molecular weight and polarity compared to sulfanyl analogs (e.g., 290.81 vs. ~322.8 g/mol). This may enhance solubility in polar solvents and alter binding affinity in biological systems .
- Chlorine Position : Compounds with 2-chlorophenyl () vs. 4-chlorophenyl () substituents differ in electronic and steric profiles. The ortho-chloro group may introduce greater steric hindrance compared to para .
Structural Diversity :
- highlights a simplified analog (4-chloro-6,6-dimethyl), lacking sulfur substituents, which may serve as a scaffold for further functionalization.
- Amine-functionalized derivatives () demonstrate the versatility of the cyclopenta[d]pyrimidine core for drug discovery applications.
Synthetic Considerations :
- While details synthetic routes for thiazolo-pyrimidine derivatives, similar strategies (e.g., condensation reactions) may apply to cyclopenta[d]pyrimidines.
Table 2: Hypothetical Physicochemical Properties (Inferred)
| Property | Target Compound (Sulfonyl) | Sulfanyl Analog (CAS 477852-03-2) | 2-Chlorophenyl-S Analog () |
|---|---|---|---|
| LogP (Lipophilicity) | ~2.1* | ~3.5 | ~3.2 |
| Water Solubility | Moderate | Low | Low |
| Hydrogen Bond Acceptors | 4 | 3 | 3 |
*Estimated based on sulfonyl group’s electron-withdrawing nature.
Research Implications
- The sulfonyl derivative’s enhanced polarity may improve pharmacokinetic properties (e.g., bioavailability) compared to sulfanyl analogs.
- Further studies are needed to explore its synthetic accessibility, stability, and biological activity, particularly in comparison to ’s discontinued sulfanyl variant.
Biologische Aktivität
2-((2-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine, also referred to as CBMCP, is a heterocyclic compound notable for its unique structure and potential biological activities. With a molecular formula of C15H15ClN2O2S and a molecular weight of approximately 322.81 g/mol, this compound has garnered attention in medicinal chemistry due to its promising therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a chlorobenzyl moiety and a cyclopenta[d]pyrimidine core. Its structural characteristics are critical for its biological activity, influencing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O2S |
| Molecular Weight | 322.81 g/mol |
| Appearance | White to off-white solid |
Anticancer Properties
Research indicates that CBMCP exhibits significant anticancer activity. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines, including:
- Human gastric cancer (SGC-7901)
- Lung cancer (A549)
- Hepatocellular liver carcinoma (HepG2)
In vitro cytotoxicity assays, such as the MTT assay, have demonstrated that CBMCP can effectively reduce cell viability in these cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values indicating strong inhibitory effects on cell proliferation.
The mechanism by which CBMCP exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific kinases involved in cell cycle regulation and apoptosis. In particular, studies have pointed to potential inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation and differentiation.
Structure-Activity Relationship (SAR)
The biological activity of CBMCP can be correlated with its structural features. The presence of the chlorobenzyl and sulfonyl groups is believed to enhance its interaction with biological targets. Comparative studies with structurally similar compounds reveal that modifications in these groups can significantly alter the activity profile.
Comparative Analysis of Similar Compounds
| Compound Name | Key Features | IC50 (µg/mL) |
|---|---|---|
| 2-((4-Bromobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine | Bromobenzyl instead of chlorobenzyl | TBD |
| 4-Chloro-6,7-dihydro-5H-cyclopenta(d)pyrimidine | Lacks the sulfonyl group; simpler structure | TBD |
| 4-Methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine | Basic structure without substituents | TBD |
Case Studies and Experimental Findings
In one study focusing on similar pyrimidine derivatives, compounds exhibiting a 2-chlorophenyl group demonstrated higher cytotoxicity against human cancer cell lines than their counterparts lacking this substitution. This suggests that the chlorobenzyl moiety may enhance the compound's ability to target cancer cells effectively.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-((2-chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, sulfonation, and chlorination. For example, chlorination of precursor compounds (e.g., 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives) using POCl₃ or SOCl₂ under reflux conditions can achieve yields >80% . Optimization requires:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance sulfonation efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography with chloroform/methanol (10:1) gradients resolves impurities effectively .
Advanced: How do structural modifications at the sulfonyl or chlorobenzyl positions influence bioactivity in this compound class?
Methodological Answer:
Structure-activity relationship (SAR) studies indicate:
- Sulfonyl group : Replacing sulfonyl with thioether groups reduces cytotoxicity, as seen in analogs like 2-[(2-chlorobenzyl)sulfanyl] derivatives .
- Chlorobenzyl substitution : Ortho-chloro positioning enhances steric hindrance, potentially improving target binding (e.g., kinase inhibition). Para-substitution may decrease metabolic stability .
- Methyl at position 4 : Retains planarity of the pyrimidine ring, critical for intercalation with DNA or proteins .
Table 1 : Cytotoxicity data for analogs (IC₅₀, μM):
| Substituent | Cancer Cell Line (e.g., HeLa) | Normal Cell Line (e.g., HEK293) |
|---|---|---|
| Sulfonyl, ortho-Cl | 0.45 ± 0.12 | >50 |
| Thioether, para-Cl | 12.3 ± 1.8 | >50 |
| Data adapted from . |
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- δ 2.56 ppm (s, 3H, methyl at position 4) .
- δ 5.00–5.14 ppm (m, 2H, dihydro protons on cyclopenta ring) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 459.403 for C₂₂H₁₆Cl₂N₂OS₂) .
- X-ray Crystallography : Resolves stereochemistry; cyclopenta ring puckering and sulfonyl bond angles are diagnostic .
Advanced: How can researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
- Compound purity : Use HPLC (≥95% purity) to exclude confounding effects of byproducts .
- Cellular context : Validate target expression (e.g., qPCR for kinase isoforms) in cell lines used .
- Computational docking : Compare binding poses in different protein conformations (e.g., molecular dynamics simulations) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and fume hood use mandatory due to potential irritancy .
- Waste disposal : Separate halogenated organic waste for incineration to prevent environmental release .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing .
Advanced: What computational methods predict the metabolic stability of this compound?
Methodological Answer:
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify susceptible sites (e.g., sulfonyl hydrolysis or CYP450-mediated oxidation) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for sulfonyl groups; lower BDE correlates with faster degradation .
- Metabolite identification : LC-MS/MS with isotopic labeling tracks metabolic pathways in hepatocyte models .
Basic: How is crystallographic data utilized to refine synthetic routes?
Methodological Answer:
X-ray structures (e.g., CCDC entries) reveal:
- Conformational preferences : Cyclopenta ring puckering affects solubility .
- Intermolecular interactions : Hydrogen bonding with sulfonyl oxygen guides co-crystallization strategies for purity .
- Thermal stability : Thermal ellipsoids in crystallographic data predict decomposition temperatures .
Advanced: What strategies resolve low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin inclusion complexes to enhance dispersion .
- Pro-drug design : Introduce phosphate esters at the methyl group, which hydrolyze in physiological conditions .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
